Cas no 2959-74-2 (Benzyldiphenylphosphine oxide)

Benzyldiphenylphosphine oxide 化学的及び物理的性質
名前と識別子
-
- Phosphine oxide,diphenyl(phenylmethyl)-
- diphenylphosphorylmethylbenzene
- (benzyl)di(phenyl)phosphine oxide
- (benzyl)dip
- AC1L2QLE
- benzylbisphenylphosphine oxide
- benzyl-diphenyl-phosphate oxygen
- Benzyldiphenylphosphine oxide
- BRN 2809334
- Diphenyl(phenylmethyl)phosphine oxide
- Diphenylbenzylphosphine oxide
- P-benzyldiphenylphosphonium oxide
- Phosphine oxide, benzyldiphenyl-
- Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI)
- SureCN518265
- Phosphine oxide, diphenyl(phenylmethyl)-
- benzyl(diphenyl)phosphine oxide
- Q63398190
- Benzyldiphenylphosphineoxide
- MLS000595032
- NXGAOFONOFYCNG-UHFFFAOYSA-N
- HMS2527F16
- NSC132554
- NSC130070
- NSC-1
- NCGC00245549-01
- W13583
- MFCD00015817
- [BENZYL(PHENYL)PHOSPHOROSO]BENZENE
- SCHEMBL518265
- NSC 132554
- AS-64375
- CHEMBL1730140
- NSC 130070
- CS-0038626
- 2959-74-2
- CAA95974
- SMR000184418
- AKOS002364398
- NSC-130070
- DTXSID10183772
- NSC-132554
- [(DIPHENYLPHOSPHOROSO)METHYL]BENZENE
- NS00010768
-
- MDL: MFCD00015817
- インチ: 1S/C19H17OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2
- InChIKey: NXGAOFONOFYCNG-UHFFFAOYSA-N
- ほほえんだ: P(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
- BRN: 2809334
計算された属性
- せいみつぶんしりょう: 292.10181
- どういたいしつりょう: 292.102
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.15
- ふってん: 423°Cat760mmHg
- フラッシュポイント: 209.6°C
- 屈折率: 1.61
- PSA: 17.07
- LogP: 4.20070
Benzyldiphenylphosphine oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D758934-250mg |
Phosphine oxide, diphenyl(phenylmethyl)- |
2959-74-2 | 95% | 250mg |
$185 | 2024-06-07 | |
eNovation Chemicals LLC | D758934-1g |
Phosphine oxide, diphenyl(phenylmethyl)- |
2959-74-2 | 95% | 1g |
$430 | 2024-06-07 | |
A2B Chem LLC | AB38284-1g |
Benzyldiphenylphosphine oxide |
2959-74-2 | 95% | 1g |
$360.00 | 2024-04-20 | |
A2B Chem LLC | AB38284-5g |
Benzyldiphenylphosphine oxide |
2959-74-2 | 95% | 5g |
$1419.00 | 2024-04-20 | |
1PlusChem | 1P002ZBG-100mg |
Phosphine oxide, diphenyl(phenylmethyl)- |
2959-74-2 | 95% | 100mg |
$283.00 | 2025-02-19 | |
Aaron | AR002ZJS-1g |
Phosphine oxide, diphenyl(phenylmethyl)- |
2959-74-2 | 95% | 1g |
$416.00 | 2025-01-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B908865-50mg |
benzyl(diphenyl)phosphane oxide |
2959-74-2 | 95% | 50mg |
¥849.60 | 2022-09-29 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B908865-250mg |
benzyl(diphenyl)phosphane oxide |
2959-74-2 | 95% | 250mg |
¥2,638.80 | 2022-09-29 | |
1PlusChem | 1P002ZBG-1g |
Phosphine oxide, diphenyl(phenylmethyl)- |
2959-74-2 | 95% | 1g |
$1047.00 | 2025-02-19 | |
A2B Chem LLC | AB38284-500mg |
Benzyldiphenylphosphine oxide |
2959-74-2 | 95% | 500mg |
$220.00 | 2024-04-20 |
Benzyldiphenylphosphine oxide 関連文献
-
1. Reactions of carbonyl compounds with tervalent phosphorus reagents. Part 9. Benzaldehyde with phosphinites in the presence of acetic acidJ. Allen Miller,Denis Stewart J. Chem. Soc. Perkin Trans. 1 1977 2416
-
S. T. McNeilly,J. A. Miller J. Chem. Soc. D 1969 620
-
3. The reaction of tetraphenyldiphosphine with aromatic carboxylic acidsR. S. Davidson,R. A. Sheldon,S. Trippett J. Chem. Soc. C 1967 1547
-
4. The reactions of tetraphenyldiphosphine with aliphatic carboxylic acids and with aldehydesR. S. Davidson,R. A. Sheldon,S. Trippett J. Chem. Soc. C 1968 1700
-
D. Brown,J. F. Easey,J. G. H. du Preez J. Chem. Soc. A 1966 258
-
6. 448. A new synthesis of acetylenes. Part IS. T. D. Gough,S. Trippett J. Chem. Soc. 1962 2333
-
7. Reactions of carbonyl compounds with tervalent phosphorus reagents. Part 12. Aromatic aldehydes with bromophosphines and phosphorus tri-iodideJacqui K. Michie,J. Allen Miller,M. John Nunn,Denis Stewart J. Chem. Soc. Perkin Trans. 1 1981 1744
-
Fateh V. Singh,Samata E. Shetgaonkar,Manjula Krishnan,Thomas Wirth Chem. Soc. Rev. 2022 51 8102
-
9. On the preparation of (E)- and (Z)-stilbene from the diastereoisomeric 1,2-diphenyl-2-diphenylphosphinoylethan-1-olsAntony D. Buss,Stuart Warren,Jonathan S. Leake,Gordon H. Whitham J. Chem. Soc. Perkin Trans. 1 1983 2215
-
10. The stereocontrolled Horner-Wittig reaction: synthesis of disubstituted alkenesAntony D. Buss,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1985 2307
Benzyldiphenylphosphine oxideに関する追加情報
Benzyldiphenylphosphine oxide (CAS No. 2959-74-2): A Comprehensive Overview
Benzyldiphenylphosphine oxide, with the chemical formula C19H15OP, is a significant compound in the field of organophosphorus chemistry. Its CAS number, 2959-74-2, uniquely identifies it in scientific literature and industrial applications. This compound has garnered attention due to its versatile applications in catalysis, materials science, and pharmaceutical research.
The structure of Benzyldiphenylphosphine oxide consists of a phosphorus atom bonded to two phenyl groups and a benzyl group, with an oxygen atom attached to the phosphorus. This unique arrangement imparts distinct chemical properties that make it valuable in various synthetic processes. The presence of aromatic rings enhances its stability and reactivity, making it a preferred choice in organic synthesis.
In recent years, Benzyldiphenylphosphine oxide has been extensively studied for its role as a ligand in transition metal catalysis. Its ability to form stable complexes with metals such as palladium and nickel has opened new avenues in cross-coupling reactions, which are crucial for the synthesis of complex organic molecules. For instance, studies have demonstrated its effectiveness in Suzuki-Miyaura couplings, where it acts as a phosphine ligand to facilitate the formation of carbon-carbon bonds.
Moreover, the applications of Benzyldiphenylphosphine oxide extend to materials science. Researchers have explored its use in the development of conductive polymers and organic semiconductors. The compound's electron-deficient nature allows it to interact with other molecules in ways that enhance electrical conductivity, making it a promising candidate for use in flexible electronics and solar cells.
The pharmaceutical industry has also shown interest in Benzyldiphenylphosphine oxide. Its structural motifs are reminiscent of biologically active molecules, suggesting potential therapeutic applications. Preliminary studies have indicated that derivatives of this compound may exhibit properties useful in drug design, particularly in targeting enzymes involved in disease pathways. While further research is needed to fully understand its pharmacological potential, the initial findings are encouraging.
Recent advancements in computational chemistry have enabled more detailed investigations into the reactivity and properties of Benzyldiphenylphosphine oxide. Molecular modeling studies have provided insights into how this compound interacts with other molecules at the atomic level. These simulations have helped refine synthetic strategies and predict the outcomes of reactions involving this compound, thereby accelerating the development of new applications.
The synthesis of Benzyldiphenylphosphine oxide is another area where significant progress has been made. Modern synthetic techniques have improved yields and purity levels, making it more accessible for industrial and research purposes. For example, palladium-catalyzed cross-coupling reactions now allow for more efficient production of this compound compared to traditional methods.
In conclusion, Benzyldiphenylphosphine oxide (CAS No. 2959-74-2) is a multifaceted compound with broad applications across various scientific disciplines. Its role as a catalyst ligand, material component, and potential pharmaceutical intermediate underscores its importance. As research continues to uncover new uses and refine synthetic methods, the significance of this compound is likely to grow even further.
2959-74-2 (Benzyldiphenylphosphine oxide) 関連製品
- 1264044-54-3(3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)
- 331462-16-9((2E)-N-Benzyl-3-(3-bromophenyl)prop-2-enamide)
- 2636798-37-1(5-[4-(6-aminohexyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2172278-58-7(4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3-methoxybutanoic acid)
- 2090318-76-4((2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol)
- 622796-28-5((2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one)
- 1909326-72-2(N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride)
- 1251559-97-3(1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide)
- 1807205-27-1(Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate)
- 1806426-78-7(2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde)
